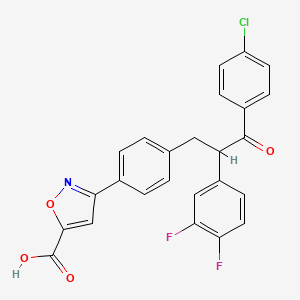
3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid is a complex organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by its unique structure, which includes a chlorophenyl group, a difluorophenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.
Introduction of the Difluorophenyl Group:
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction, typically involving the use of hydroxylamine and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-methylcarboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C25H16ClF2NO4 |
|---|---|
Molecular Weight |
467.8 g/mol |
IUPAC Name |
3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C25H16ClF2NO4/c26-18-8-5-16(6-9-18)24(30)19(17-7-10-20(27)21(28)12-17)11-14-1-3-15(4-2-14)22-13-23(25(31)32)33-29-22/h1-10,12-13,19H,11H2,(H,31,32) |
InChI Key |
ZVRIUVSYCXUPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC(=C(C=C2)F)F)C(=O)C3=CC=C(C=C3)Cl)C4=NOC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
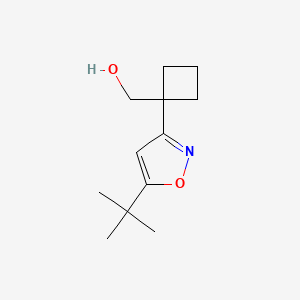
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)
![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)
![4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806918.png)
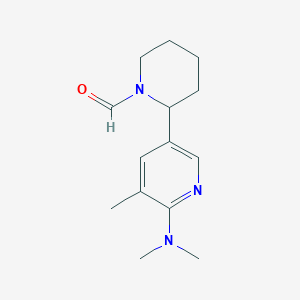


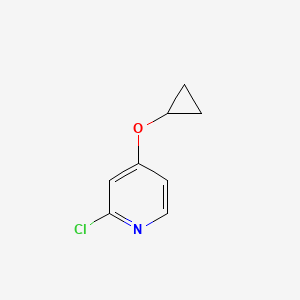

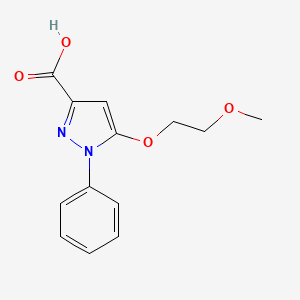
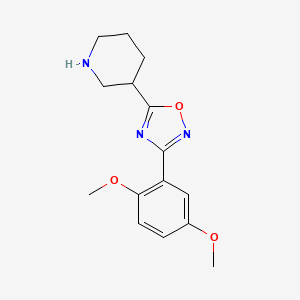

![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)
